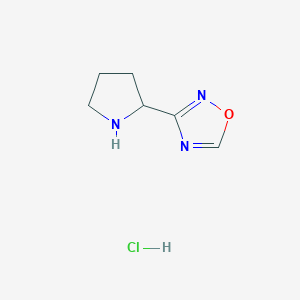

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Description

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a five-membered pyrrolidine ring fused to a 1,2,4-oxadiazole core. Its molecular formula is C₆H₁₀ClN₃O, with a molecular weight of 175.62 g/mol (exact mass varies slightly based on stereochemistry and substituents) . This compound is widely used as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it valuable for targeting enzymes or receptors in drug discovery .

Properties

IUPAC Name |

3-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-10-9-6;/h4-5,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHSYSOJEMCOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NOC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-80-0 | |

| Record name | 3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrrolidine derivative with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters can lead to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is studied extensively for its potential as a pharmaceutical agent. Its biological activities include:

- Antimicrobial Properties : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Several studies have explored its efficacy against cancer cells. For example, compounds derived from the oxadiazole scaffold have shown promising results in inhibiting tumor growth and metastasis by targeting specific signaling pathways .

- Anti-inflammatory Effects : The compound is also being investigated for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Biological Research

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is utilized in biological assays to study enzyme interactions and protein binding mechanisms. Its role as an enzyme inhibitor has been documented in various studies, showcasing its potential in drug development .

Industrial Applications

In addition to its medicinal uses, this compound serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its applications extend to materials science where it is explored for developing advanced materials such as polymers and nanomaterials .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of novel 1,3,4-oxadiazole derivatives bearing pyrrolidine moieties. The most potent compound demonstrated IC50 values significantly lower than standard chemotherapeutics against several cancer cell lines (e.g., HEPG2, MCF7). This highlights the potential of oxadiazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research on 1,2,4-oxadiazole derivatives has shown promising antimicrobial activity against resistant bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Comparative Data Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of tumor growth in vitro |

| Biological Research | Enzyme inhibitors | Modulation of enzyme activity observed |

| Industrial Chemistry | Intermediate for drug synthesis | Enhanced yield using continuous flow chemistry |

| Materials Science | Development of advanced polymers | Improved mechanical properties in composites |

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Key Observations:

- Ring Size Variations : Replacing pyrrolidine (5-membered) with azetidine (4-membered, ) or piperidine (6-membered, ) alters conformational flexibility and binding affinity. Smaller rings (e.g., azetidine) may enhance rigidity, while larger rings (piperidine) increase steric bulk .

- Substituent Effects : The addition of lipophilic groups (e.g., isopropyl in ) increases logP values, favoring membrane permeability. Polar groups (e.g., methoxyethyl in ) improve solubility but may reduce blood-brain barrier penetration .

Biological Activity

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrrolidine ring fused with an oxadiazole ring, which combines the pharmacological properties of both moieties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its fused ring structure, which enhances its solubility and stability. The hydrochloride salt form further contributes to its favorable pharmacokinetic properties, making it suitable for various applications in research and medicine.

The biological activity of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit certain enzyme activities or modulate receptor signaling pathways, leading to diverse biological effects. For instance, it has shown potential in modulating pathways involved in inflammation and cancer progression .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exhibit significant antimicrobial properties. For example, a related oxadiazole derivative showed minimum bactericidal concentrations (MBC) as low as 2 μM against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Properties

Research has highlighted the anticancer potential of oxadiazole derivatives. A study involving various derivatives indicated that certain compounds could induce apoptosis in cancer cell lines such as HeLa and A549. The most active derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 15 | Induces apoptosis |

| Compound B | HeLa | 12 | Inhibits cell proliferation |

| Compound C | HCCLM3 | 10 | HDAC inhibition |

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds derived from oxadiazoles have been reported to exhibit selective inhibition against COX-1 and COX-2 enzymes .

Study on GPBAR1 Agonists

A study focused on the synthesis of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives found that these compounds act as potent agonists for the G-protein bile acid receptor 1 (GPBAR1). The activation of GPBAR1 is linked to metabolic and inflammatory disease treatment. The derivatives showed high selectivity and induced mRNA expression of pro-glucagon, suggesting their potential for therapeutic applications in metabolic disorders .

Evaluation of Anticancer Activity

Another significant study evaluated the anticancer activity of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that several compounds not only inhibited cell growth but also induced apoptosis at micromolar concentrations. This highlights the potential for developing new anticancer therapies based on the oxadiazole scaffold .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride?

Methodological Answer:

The synthesis of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives typically involves cyclization reactions. For example, N-cyanoimidate intermediates can react with hydroxylamine hydrochloride in the presence of a base like triethylamine to form the oxadiazole core . Key steps include:

- Cyclization : Reactant addition sequence (e.g., base addition before hydroxylamine) critically influences product regioselectivity and purity .

- Purification : Silica gel column chromatography is commonly used to isolate the target compound, as demonstrated in analogous oxadiazole syntheses .

- Salt Formation : Hydrochloride salts are generated via acidification with HCl, followed by recrystallization for purity .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : and NMR identify proton and carbon environments, with characteristic shifts for the oxadiazole ring (e.g., ~160–170 ppm for C=N in ) and pyrrolidine protons .

- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm) and N–O (~1250 cm) confirm the oxadiazole moiety .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, validating the stereochemistry of the pyrrolidine substituent .

Advanced: How can computational tools like Multiwfn elucidate the electronic properties of this compound?

Methodological Answer:

Multiwfn, a wavefunction analyzer, enables:

- Electron Localization Function (ELF) : Maps electron density distribution to identify lone pairs and bonding regions .

- Topological Analysis : Quantifies critical points in electron density (e.g., bond paths, ring critical points) to assess aromaticity in the oxadiazole ring .

- Electrostatic Potential (ESP) : Visualizes charge distribution to predict reactivity sites (e.g., nucleophilic/electrophilic regions) .

Example workflow: Optimize geometry at the B3LYP/6-311G(d,p) level, then compute ESP/ELF using Multiwfn .

Advanced: How do reaction conditions (e.g., solvent, temperature) impact the yield of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride?

Methodological Answer:

Key variables include:

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency by stabilizing ionic intermediates .

- Temperature : Elevated temperatures (80–100°C) accelerate ring closure but may promote side reactions like decarboxylation .

- Catalysis : Triethylamine acts as a base to deprotonate hydroxylamine, improving nucleophilicity for cyclization .

A case study using analogous oxadiazoles showed 15–20% yield improvements under optimized conditions (acetonitrile, 80°C, 12 hours) .

Advanced: What mechanistic insights explain the biological activity of oxadiazole derivatives like this compound?

Methodological Answer:

Oxadiazoles are explored as apoptosis inducers. For example:

- Target Identification : Photoaffinity labeling and pull-down assays identified TIP47 (an IGF-II receptor binding protein) as a target for structurally similar 1,2,4-oxadiazoles .

- Cell Cycle Analysis : Flow cytometry revealed G1-phase arrest in cancer cells treated with 3-(pyridyl)-5-(heteroaryl)oxadiazoles, followed by caspase-3 activation .

- SAR Studies : The pyrrolidine substituent’s stereochemistry and basicity influence cellular uptake and target binding .

Advanced: How can researchers resolve contradictions in synthetic data (e.g., unexpected byproducts)?

Methodological Answer:

Discrepancies often arise from:

- Regioselectivity : Oxadiazole formation (3- vs. 5-substitution) depends on the starting material’s electronic profile. DFT calculations predict regiochemical outcomes .

- Side Reactions : Byproducts like azo-linked dimers (e.g., 5,5'-dinitromethyl-3,3'-azo-1,2,4-oxadiazole) form under oxidative conditions. LC-MS and -NMR help identify these .

- Mitigation : Adjusting stoichiometry (e.g., excess hydroxylamine) or using scavengers (e.g., TEMPO) suppresses undesired pathways .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Store at RT in airtight containers under inert gas (N) to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Disposal : Neutralize with dilute NaOH and incinerate as hazardous waste .

Advanced: What strategies optimize the compound’s stability in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.